molecular formula C19H21NO3 B12104884 Methyl 4-(2-benzylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-benzylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12104884
M. Wt: 311.4 g/mol
InChI Key: FUESOXNHAYXNFB-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxy group, and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where a benzyl alcohol derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxy group to a benzyl alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways that regulate physiological processes.

Comparison with Similar Compounds

METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE can be compared with other pyrrolidine carboxylates and benzyloxy derivatives. Similar compounds include:

    METHYL (2S,4S)-4-(2-METHOXYPHENOXY)-2-PYRROLIDINECARBOXYLATE: Differing by the presence of a methoxy group instead of a benzyloxy group.

    METHYL (2S,4S)-4-(2-CHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE: Differing by the presence of a chlorophenoxy group.

The uniqueness of METHYL (2S,4S)-4-(2-BENZYLPHENOXY)-2-PYRROLIDINECARBOXYLATE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

methyl 4-(2-benzylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)17-12-16(13-20-17)23-18-10-6-5-9-15(18)11-14-7-3-2-4-8-14/h2-10,16-17,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESOXNHAYXNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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